molecular formula C9H8BrFO2 B13046901 3-Bromo-5-cyclopropoxy-2-fluorophenol

3-Bromo-5-cyclopropoxy-2-fluorophenol

Cat. No.: B13046901
M. Wt: 247.06 g/mol
InChI Key: FKUHAFYHJRGVEV-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropoxy-2-fluorophenol is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is characterized by the presence of bromine, fluorine, and cyclopropoxy groups attached to a phenol ring. This compound is used primarily in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

. These services typically involve the use of advanced organic synthesis techniques and high-purity reagents to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropoxy-2-fluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenols with various nucleophiles attached.

    Cross-Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

    Oxidation and Reduction: Products include quinones or cyclohexanol derivatives, respectively.

Scientific Research Applications

3-Bromo-5-cyclopropoxy-2-fluorophenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropoxy-2-fluorophenol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and cyclopropoxy groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-cyclopropoxy-2-fluorophenol is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

3-bromo-5-cyclopropyloxy-2-fluorophenol

InChI

InChI=1S/C9H8BrFO2/c10-7-3-6(13-5-1-2-5)4-8(12)9(7)11/h3-5,12H,1-2H2

InChI Key

FKUHAFYHJRGVEV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C(=C2)Br)F)O

Origin of Product

United States

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